Azido-PEG1-NHS ester

Descripción

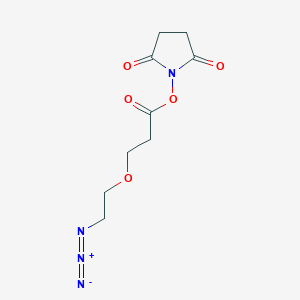

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O5/c10-12-11-4-6-17-5-3-9(16)18-13-7(14)1-2-8(13)15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKGKSFTIINDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001166324 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001166324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807530-06-8 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001166324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azido-PEG1-NHS Ester: A Technical Guide to a Versatile Bioconjugation Linker

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Azido-PEG1-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, diagnostics, and the development of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, dual mechanism of action, and practical applications, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Structure and Physicochemical Properties

Azido-PEG1-NHS ester is a molecule designed with three key components:

-

An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group.

-

A short, single-unit polyethylene glycol (PEG) spacer , which enhances hydrophilicity.[1]

-

An azide (N₃) group , which enables "click chemistry" reactions.[2][3]

This trifunctional architecture allows for a two-step sequential conjugation strategy, making it an invaluable tool for linking diverse molecular entities with precision.[4]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for Azido-PEG1-NHS ester.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₂N₄O₅ | [5] |

| Molecular Weight | 256.22 g/mol | |

| Purity | >90-98% (NHS esters are moisture-sensitive) | |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

Mechanism of Action

The utility of Azido-PEG1-NHS ester stems from its two distinct reactive ends, which can be addressed in a controlled, stepwise manner.

Step 1: Amine Conjugation via NHS Ester

The primary reaction involves the NHS ester group, which efficiently couples with primary amines (-NH₂) found on biomolecules. These amines are abundant on the N-terminus of proteins and the side chains of lysine residues. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide group to form a highly stable and covalent amide bond.

-

Optimal Reaction Conditions: This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.

-

Competing Reaction: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Bridge in Bioconjugation

Bifunctional crosslinkers are essential chemical reagents that act as molecular bridges, containing two or more reactive groups that form stable, covalent bonds with specific functional groups on other molecules.[1] These reagents are foundational tools in a multitude of scientific fields, from elucidating protein structures and interactions to pioneering novel therapeutics like antibody-drug conjugates (ADCs).[1][2] By covalently linking two or more biomolecules, crosslinkers can stabilize transient interactions for study, immobilize proteins or nucleic acids onto surfaces for diagnostic assays, and construct complex, functional bioconjugates for targeted drug delivery.[3]

This technical guide provides a comprehensive overview of the core principles of bifunctional crosslinkers, including their classification, reaction chemistries, and key applications. It is designed to furnish researchers, scientists, and drug development professionals with the detailed knowledge required to select and utilize these powerful tools effectively.

Classification of Bifunctional Crosslinkers

The versatility of bifunctional crosslinkers stems from their diverse chemical architectures. They can be systematically categorized based on the nature of their reactive ends, the length and properties of their internal spacer arm, and their mechanism of activation.

-

Homobifunctional Crosslinkers : These reagents feature two identical reactive groups and are typically employed in single-step reactions to link molecules with like functional groups, such as polymerizing identical proteins or capturing a "snapshot" of protein complexes. An example is Disuccinimidyl suberate (DSS), which has two amine-reactive N-hydroxysuccinimide (NHS) esters.

-

Heterobifunctional Crosslinkers : Possessing two different reactive groups, these linkers are ideal for joining dissimilar molecules in a controlled, sequential manner. This two-step process minimizes undesirable self-conjugation and polymerization. A common example is Sulfo-SMCC, which contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.

-

Zero-Length Crosslinkers : This unique class of reagents facilitates the direct covalent bonding of two molecules without becoming part of the final linkage. Carbodiimides like EDC are prime examples; they activate carboxyl groups to directly react with primary amines, forming an amide bond with no intervening spacer atoms.

-

Photoreactive Crosslinkers : These are typically heterobifunctional reagents where one reactive group is "photoreactive," meaning it remains inert until activated by exposure to UV or visible light. This allows for non-specific conjugation to nearby molecules, making them invaluable for identifying transient or unknown binding partners.

Core Chemistries in Bioconjugation

The efficacy of a crosslinker is determined by the specific reaction between its reactive ends and the target functional groups on a biomolecule. The vast majority of bioconjugation strategies target one of four key functional groups.

Amine-Reactive Chemistry: NHS Esters

Primary amines (–NH₂), found at the N-terminus of proteins and on the side chain of lysine residues, are the most frequently targeted functional groups due to their abundance and surface accessibility. N-hydroxysuccinimide (NHS) esters are highly efficient reagents that react with primary amines at a physiological to slightly basic pH (7.2-8.5) to form stable amide bonds. The water-soluble variant, sulfo-NHS, is often used to prevent aggregation of large biomolecules in organic solvents.

Sulfhydryl-Reactive Chemistry: Maleimides

The sulfhydryl (–SH) group of cysteine residues provides a highly specific target for conjugation, as it is less common than primary amines. Maleimide groups react with sulfhydryls via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a near-neutral pH (6.5-7.5), where the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.

Carboxyl-Reactive Chemistry: Carbodiimides

Carboxyl groups (–COOH), located at the C-terminus of proteins and on aspartic and glutamic acid residues, can be targeted using zero-length crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates carboxyls to form a highly reactive O-acylisourea intermediate, which then reacts with a primary amine to create a stable amide bond. To increase efficiency and create a more stable intermediate, EDC is often used in a two-step process with NHS or Sulfo-NHS.

Quantitative Data Summary

The selection of an appropriate crosslinker depends heavily on its physicochemical properties. Key parameters include the specificity of the reactive groups, the length of the spacer arm, its cleavability, and its solubility in aqueous buffers.

Table 1: Properties of Common Bifunctional Crosslinkers

| Crosslinker | Acronym | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |

|---|---|---|---|---|---|

| Disuccinimidyl suberate | DSS | NHS ester (Amine) | 11.4 | No | No |

| Bis[sulfosuccinimidyl] suberate | BS3 | NHS ester (Amine) | 11.4 | No | Yes |

| Dithiobis[succinimidyl propionate] | DSP | NHS ester (Amine) | 12.0 | Yes (Disulfide) | No |

| 3,3'-Dithiobis[sulfosuccinimidylpropionate] | DTSSP | NHS ester (Amine) | 12.0 | Yes (Disulfide) | Yes |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester (Amine), Maleimide (Thiol) | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-SMCC | NHS ester (Amine), Maleimide (Thiol) | 8.3 | No | Yes |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide (Carboxyl/Amine) | 0 | No | Yes |

| Bismaleimidohexane | BMH | Maleimide (Thiol) | 16.1 | No | No |

Data compiled from multiple sources.

Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

|---|---|---|

| Linkage | Reversible bond broken by specific stimuli (e.g., reducing agents, low pH, enzymes). | Permanent, stable covalent bond. |

| Primary Applications | Crosslinking-Mass Spectrometry (XL-MS), payload release in ADCs, enrichment of crosslinked species. | Co-Immunoprecipitation (Co-IP), stabilizing protein complexes for analysis, creating robust bioconjugates. |

| Advantages | Simplifies MS data analysis, allows for targeted payload release, enables isolation of crosslinked peptides. | High stability ensures conjugate integrity, well-established protocols, straightforward for stabilizing interactions. |

| Disadvantages | Potential for premature cleavage in biological systems, can be less stable. | Irreversible bond prevents payload release, may cause steric hindrance, can make MS analysis more complex. |

Detailed Experimental Protocols

Successful bioconjugation requires careful optimization of reaction conditions. The following are generalized protocols for common crosslinking experiments.

General Experimental Workflow

Most bioconjugation experiments follow a similar high-level workflow, involving preparation of the biomolecules, the crosslinking reaction itself, quenching of any unreacted crosslinker, and finally, purification of the resulting conjugate.

Protocol 1: Amine-Reactive Crosslinking using BS3 (Homobifunctional)

Principle: This protocol uses the water-soluble, amine-reactive homobifunctional crosslinker BS3 to conjugate proteins via their primary amines (lysine residues).

Materials and Reagents:

-

Protein(s) to be crosslinked

-

BS3 (Bis[sulfosuccinimidyl] suberate)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Methodology:

-

Protein Preparation: Prepare a solution of the protein(s) at a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., do not use Tris buffer for the reaction step).

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of BS3 in the Conjugation Buffer. BS3 is moisture-sensitive, so allow the reagent vial to come to room temperature before opening.

-

Reaction: Add the BS3 stock solution to the protein solution to achieve a final molar excess of 20- to 50-fold over the protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. This will consume any unreacted BS3.

-

Purification: Remove excess crosslinker and quenching reagent by dialysis against PBS or by using a desalting column.

-

Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Sulfhydryl-Reactive Conjugation using Sulfo-SMCC (Heterobifunctional)

Principle: This two-step protocol first modifies a protein with primary amines using Sulfo-SMCC to introduce a maleimide group. This maleimide-activated protein is then reacted with a second protein or molecule containing a free sulfhydryl group.

Materials and Reagents:

-

Protein 1 (contains primary amines)

-

Protein 2 (contains free sulfhydryls) or other thiolated molecule

-

Sulfo-SMCC

-

Amine-Free Buffer: PBS, pH 7.2-7.5

-

Thiol-Free Buffer: PBS, pH 6.5-7.0

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching Agent: Cysteine or 2-Mercaptoethanol

-

Desalting columns

Methodology: Step 1: Maleimide-Activation of Protein 1

-

Dissolve Protein 1 in Amine-Free Buffer at 1-5 mg/mL.

-

Add a 10- to 20-fold molar excess of Sulfo-SMCC to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

Immediately purify the maleimide-activated protein using a desalting column equilibrated with Thiol-Free Buffer to remove excess Sulfo-SMCC.

Step 2: Conjugation to Protein 2

-

Dissolve Protein 2 in Thiol-Free Buffer. If disulfide bonds are present, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes. Remove the TCEP with a desalting column.

-

Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2 at an equimolar ratio or with a slight excess of the activated protein.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): Add cysteine to a final concentration of 1-10 mM to quench any unreacted maleimide groups.

-

Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to separate the conjugate from unreacted proteins.

Protocol 3: Zero-Length Crosslinking using EDC and Sulfo-NHS

Principle: This protocol covalently links a molecule with a carboxyl group to a molecule with a primary amine using the zero-length crosslinker EDC in combination with Sulfo-NHS for enhanced stability and efficiency.

Materials and Reagents:

-

Protein 1 (contains carboxyl groups)

-

Protein 2 (contains primary amines)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Reagent: Hydroxylamine or 2-Mercaptoethanol

-

Desalting columns

Methodology:

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening. Prepare stock solutions immediately before use.

-

Carboxyl Activation: Dissolve Protein 1 (1 mg/mL) in Activation Buffer. Add EDC and Sulfo-NHS to final concentrations of 2-4 mM and 5-10 mM, respectively.

-

Incubation: Incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

Quenching EDC (Optional but Recommended): To prevent unwanted polymerization of Protein 2, add 2-Mercaptoethanol to a final concentration of 20 mM to quench the EDC. The Sulfo-NHS ester intermediate is stable for a few hours.

-

Buffer Exchange: Immediately remove excess activation reagents and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column.

-

Coupling Reaction: Add the amine-containing Protein 2 to the activated Protein 1, typically at an equimolar ratio. Incubate for 2 hours at room temperature.

-

Final Quench: Add hydroxylamine to a final concentration of 10 mM to quench any remaining reaction.

-

Purification: Purify the final conjugate using a desalting column or other chromatography method to remove reaction byproducts.

References

An In-depth Technical Guide to PEGylation with Azido-PEG1-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG1-NHS ester, a versatile heterobifunctional crosslinker, detailing its chemical properties, applications, and the experimental protocols for its use in bioconjugation.

Core Concepts: Understanding Azido-PEG1-NHS Ester in PEGylation

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug delivery and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This process involves the covalent attachment of PEG chains to biomolecules such as proteins, peptides, and oligonucleotides. Azido-PEG1-NHS ester is a specific PEGylation reagent that offers precise control over the conjugation process.

It is a heterobifunctional linker, meaning it possesses two different reactive groups at opposite ends of a short PEG spacer.[1] The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds.[2] The azide group, on the other hand, serves as a bioorthogonal handle for "click chemistry," allowing for the highly efficient and specific attachment of a second molecule containing a compatible reactive group, such as an alkyne or a strained cyclooctyne.[1][3]

This dual functionality makes Azido-PEG1-NHS ester an invaluable tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of surfaces for biosensors and other diagnostic platforms.[4]

Data Presentation: Quantitative Parameters

The efficiency and outcome of PEGylation and subsequent conjugation reactions are influenced by several factors. The following tables summarize key quantitative data related to the use of Azido-PEG-NHS esters.

| Parameter | Value | Conditions | Source(s) |

| Degree of Labeling | 4-6 PEG linkers per antibody | 20-fold molar excess of Azido-PEG-NHS ester over antibody (1-10 mg/mL) | |

| NHS Ester Hydrolysis Half-life | 4-5 hours | pH 7.0, 0°C | |

| 10 minutes | pH 8.6, 4°C | ||

| Optimal Reaction pH | 7.2 - 8.5 | For NHS ester reaction with primary amines |

| Comparison | CuAAC | SPAAC | Source(s) |

| Reaction Principle | Copper(I)-catalyzed reaction between an azide and a terminal alkyne. | Strain-promoted reaction between an azide and a cyclooctyne. | |

| Biocompatibility | Potentially cytotoxic due to the copper catalyst. | Generally considered biocompatible for in vivo applications. | |

| Relative Efficiency (Proteomics) | Identified 229 putative O-GlcNAc modified proteins. | Identified 188 putative O-GlcNAc modified proteins. |

Experimental Protocols

The following are detailed methodologies for key experiments involving Azido-PEG1-NHS ester.

Protocol for Protein Labeling with Azido-PEG1-NHS Ester

This protocol describes the covalent attachment of the azide moiety to a protein of interest.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Azido-PEG1-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG1-NHS ester in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG1-NHS ester stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted Azido-PEG1-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer.

-

Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the azide-containing molecule has a chromophore.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-2 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein) in the reaction buffer.

-

Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ (to a final concentration of 100-200 µM), the reducing agent (to a final concentration of 1-2 mM), and the chelating ligand (to a final concentration of 500-1000 µM).

-

Click Reaction: Add the catalyst solution to the protein-alkyne mixture. Incubate for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

-

Purification: Purify the conjugated protein using a desalting column or dialysis to remove the catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction.

Materials:

-

Azide-labeled protein

-

Strained alkyne-containing molecule (e.g., DBCO, BCN)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the strained alkyne-containing molecule (2-5 fold molar excess over the protein) in the reaction buffer.

-

Click Reaction: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction time may need to be optimized depending on the specific reactants.

-

Purification: Purify the conjugated protein using a desalting column or dialysis to remove the unreacted strained alkyne.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the application of Azido-PEG1-NHS ester.

Caption: Experimental workflow for bioconjugation using Azido-PEG1-NHS ester.

References

An In-depth Technical Guide to Azido-PEG1-NHS Ester for Protein Labeling

For researchers, scientists, and drug development professionals venturing into bioconjugation, Azido-PEG1-NHS ester stands out as a powerful and versatile tool. This heterobifunctional chemical linker enables a robust, two-step strategy for covalently attaching a wide array of molecules to proteins. This guide provides a comprehensive overview of its core principles, detailed experimental protocols, and practical applications.

Core Principles: Deconstructing Azido-PEG1-NHS Ester

Azido-PEG1-NHS ester is composed of three key functional components, each playing a critical role in the bioconjugation process.

-

N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive group responsible for the initial protein labeling. NHS esters react efficiently with primary amines (–NH₂), which are found on the N-terminus of polypeptide chains and, more abundantly, on the side chain of lysine (Lys, K) residues.[1][2] The reaction, a nucleophilic acyl substitution, occurs under mild, slightly alkaline conditions (pH 7.2-9) to form a highly stable amide bond, covalently attaching the linker to the protein.[1][3]

-

Azide Group (N₃): The azide group is a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring it does not participate in unwanted side reactions.[4] Its purpose is to serve as a specific reaction partner for an alkyne-containing molecule in a subsequent step, a process known as "click chemistry".

-

Polyethylene Glycol (PEG) Spacer: The short, single ethylene glycol unit (PEG1) acts as a spacer arm. PEG linkers are hydrophilic and flexible, offering several advantages. They can increase the solubility of the entire conjugate, which is particularly useful when attaching hydrophobic payloads like small molecule drugs. The spacer also provides critical distance between the protein and the attached molecule, which can reduce steric hindrance and help maintain the protein's native structure and function.

The overall strategy involves first using the NHS ester to "install" the azide handle onto the protein. This azide-modified protein can then be specifically and efficiently reacted with a molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug) that has been pre-functionalized with an alkyne group.

Chemical Reaction and Labeling Workflow

The process begins with the reaction between the protein's primary amines and the NHS ester, releasing N-hydroxysuccinimide as a byproduct. This is followed by the highly specific click chemistry reaction.

References

An In-depth Technical Guide to Azido-PEGylated NHS Esters: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEGylated N-hydroxysuccinimidyl (NHS) esters, a class of versatile heterobifunctional crosslinkers critical in bioconjugation, drug delivery, and diagnostics. This document details their core features, chemical properties, and applications, supplemented with experimental protocols and quantitative data to support researchers in their practical implementation.

Introduction to Azido-PEGylated NHS Esters

Azido-PEGylated NHS esters are powerful tools in bioconjugation, enabling the covalent attachment of a polyethylene glycol (PEG) spacer and a terminal azide (N₃) group to biomolecules.[1][2] These reagents possess two key functional groups:

-

N-Hydroxysuccinimidyl (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines (-NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins.[3][4][]

-

Azide (N₃) Group: This moiety serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions. The azide group can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.

The integrated polyethylene glycol (PEG) chain enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic volume. The flexibility in PEG chain length allows for precise control over the spacer arm, enabling optimization for specific applications.

Key Features and Chemical Properties

The unique combination of an NHS ester, a PEG spacer, and an azide group provides Azido-PEGylated NHS esters with several advantageous features:

-

Biocompatibility and Solubility: The hydrophilic PEG backbone imparts excellent water solubility, preventing aggregation and ensuring suitability for biological applications.

-

Versatility in Bioconjugation: The dual functionality allows for a two-step conjugation strategy. First, the NHS ester reacts with a primary amine on a biomolecule. Subsequently, the azide group can be used for the specific attachment of a second molecule containing a compatible reactive group (e.g., an alkyne).

-

Controlled and Specific Reactions: The NHS ester reaction is highly efficient with primary amines at a physiological to slightly alkaline pH (7-9). The subsequent click chemistry reaction is bioorthogonal, meaning it proceeds with high specificity and efficiency in complex biological media without interfering with native biological processes.

-

Stability: The amide bond formed by the NHS ester reaction is highly stable. Similarly, the triazole linkage resulting from the click chemistry reaction is resistant to enzymatic cleavage and hydrolysis.

The general structure of an Azido-PEG-NHS ester is characterized by an azide group at one terminus of the PEG chain and an NHS ester at the other. The length of the PEG chain can vary, which is often denoted by "n" in the chemical name (e.g., Azido-PEGn-NHS).

Core Applications

The versatile nature of Azido-PEGylated NHS esters makes them invaluable in a wide range of applications within life sciences and drug development:

-

Protein and Antibody Labeling: These reagents are extensively used to label proteins and antibodies with reporter molecules such as fluorophores, biotin, or enzymes for use in immunoassays, fluorescence microscopy, and other detection methods.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, Azido-PEG-NHS esters can be used to link a cytotoxic drug to an antibody. The antibody directs the drug to a specific target (e.g., a cancer cell), and the PEG linker can improve the ADC's solubility and pharmacokinetic profile.

-

Drug Delivery and Nanotechnology: These linkers are employed to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the carrier to specific cells or tissues.

-

PROTACs (Proteolysis Targeting Chimeras): Azido-PEG-NHS esters can serve as components of PROTAC linkers, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

-

Surface Modification: Surfaces, such as those of microarrays or biosensors, can be modified with these reagents to immobilize proteins or other biomolecules in a controlled and oriented manner.

Experimental Protocols

General Protocol for Protein Labeling with Azido-PEG-NHS Ester

This protocol outlines a general procedure for labeling a protein with an Azido-PEG-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Azido-PEG-NHS ester

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

-

Reaction Setup: Add a 10- to 50-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio depends on the protein concentration and the desired degree of labeling and should be determined empirically. Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purification: Remove the unreacted Azido-PEG-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization and Storage: Determine the concentration of the labeled protein using a standard protein assay. The degree of labeling can be assessed by methods such as mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and the THPTA ligand (final concentration 1 mM).

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

-

Initiate Click Reaction: Add the catalyst mixture to the protein solution to initiate the reaction.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the conjugated protein to remove excess reagents using a desalting column or dialysis.

-

Characterization: Characterize the final conjugate to confirm successful labeling and determine the degree of conjugation.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the concentration of the protein, the molar excess of the Azido-PEG-NHS ester, the pH of the reaction buffer, and the incubation time.

| Parameter | Recommended Range/Value | Notes | Reference |

| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the NHS ester. | |

| Molar Excess of NHS Ester | 10 to 50-fold | A 20-fold molar excess typically results in 4-6 PEG linkers per antibody (IgG). The optimal ratio should be determined experimentally. | |

| Reaction pH | 7.0 - 9.0 | NHS esters react efficiently with primary amines at neutral to slightly alkaline pH. Buffers containing primary amines (e.g., Tris, glycine) should be avoided. | |

| Reaction Time | 30 - 60 minutes at room temperature; 2 hours on ice | Longer incubation times may be necessary for less concentrated protein solutions. | |

| Stability of Linkage | High | The resulting amide bond is very stable. The triazole bond from click chemistry is resistant to enzymatic cleavage. |

Visualization of Workflows and Mechanisms

The following diagrams illustrate the key chemical reactions and experimental workflows associated with the use of Azido-PEGylated NHS esters.

References

The Strategic Application of Azido-PEG1-NHS Ester in PROTAC Linker Design: A Technical Guide

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery for targeted protein degradation. These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers the potential to target proteins previously considered "undruggable" and overcome resistance mechanisms associated with traditional small-molecule inhibitors.

The linker is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase. The length, rigidity, and composition of the linker are all crucial parameters that must be optimized to achieve potent and selective protein degradation. Among the diverse array of linkers available, those based on polyethylene glycol (PEG) are widely used due to their ability to enhance solubility and provide synthetic modularity.

This technical guide focuses on the application of a specific, short-chain PEG linker, Azido-PEG1-NHS ester , in the design and synthesis of PROTACs. This bifunctional reagent offers a streamlined approach to PROTAC assembly through a combination of amine-reactive chemistry and bioorthogonal "click" chemistry.

Properties and Advantages of Azido-PEG1-NHS Ester

Azido-PEG1-NHS ester is a heterobifunctional linker that possesses two distinct reactive moieties:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently and specifically with primary amines, such as those found on lysine residues or the N-terminus of proteins, as well as on amine-containing E3 ligase ligands (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands). This reaction forms a stable and irreversible amide bond.

-

Azide Group (N3): The azide serves as a versatile handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole ring.

The strategic combination of these two functionalities in a short PEG1 spacer provides several advantages for PROTAC development:

-

Modular and Convergent Synthesis: It allows for a two-step, convergent synthetic strategy. First, the NHS ester can be coupled to the E3 ligase ligand. In a separate step, the target protein ligand can be modified with an alkyne group. Finally, the two fragments can be joined using a highly efficient click reaction. This modularity facilitates the rapid synthesis of PROTAC libraries with variations in either the E3 ligase ligand or the target protein ligand.

-

Precise Control over Linker Attachment: The defined reactivity of the NHS ester and azide groups allows for precise control over the conjugation sites on the respective ligands.

-

Enhanced Solubility: The inclusion of the PEG moiety, even a short one, can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules.

-

Minimal Structural Perturbation: The short PEG1 linker provides a concise connection between the two ligands, which can be advantageous in cases where a longer, more flexible linker might lead to unproductive binding modes or off-target effects.

Experimental Design and Synthesis Workflow

The use of Azido-PEG1-NHS ester in PROTAC synthesis typically follows a well-defined workflow. The following diagram illustrates the general synthetic strategy.

General Experimental Protocol: Two-Step PROTAC Synthesis

The following is a generalized protocol for the synthesis of a PROTAC using Azido-PEG1-NHS ester. Note that specific reaction conditions, solvents, and purification methods will need to be optimized for the specific E3 ligase and target protein ligands being used.

Part 1: Synthesis of Azide-PEG1-E3 Ligase Ligand Intermediate

-

Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)).

-

Addition of Base (if necessary): If the E3 ligase ligand is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 equivalents) to neutralize the salt and facilitate the reaction.

-

Addition of Linker: Add a solution of Azido-PEG1-NHS ester (1.0-1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure Azide-PEG1-E3 ligase ligand intermediate.

Part 2: Synthesis of the Final PROTAC via Click Chemistry (CuAAC)

-

Dissolution: Dissolve the Azide-PEG1-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-modified target protein ligand (1.0-1.2 equivalents) in a suitable solvent system, often a mixture of t-butanol and water or DMF.

-

Preparation of Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents) and a reducing agent such as sodium ascorbate (0.2-0.4 equivalents) in water.

-

Reaction: Add the catalyst solution to the solution of the reactants. The reaction is typically stirred at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final PROTAC is then purified, most commonly by preparative HPLC, to yield a product of high purity.

Characterization and Evaluation of PROTACs

Once synthesized, the PROTAC must be thoroughly characterized and its biological activity evaluated.

Physicochemical Characterization:

-

Purity: Assessed by analytical HPLC.

-

Identity: Confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).

Biological Evaluation:

A series of in vitro assays are required to determine the efficacy of the newly synthesized PROTAC.

Key Experimental Protocols for Biological Evaluation

1. Western Blot for Target Protein Degradation

This is the most direct method to assess PROTAC-induced protein degradation.

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). A vehicle control (e.g., DMSO) must be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

-

Detection and Analysis: After incubation with a suitable secondary antibody conjugated to horseradish peroxidase (HRP), detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

2. Determination of DC₅₀ and Dₘₐₓ Values

From the Western blot data, dose-response curves can be generated by plotting the percentage of remaining target protein against the PROTAC concentration.

-

DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.

-

Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.

Quantitative Data Presentation

| PROTAC Compound | Linker | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical-PROTAC-1 | Azido-PEG1 | BRD4 | Pomalidomide | MDA-MB-231 | 50 | >90 |

| Hypothetical-PROTAC-2 | Azido-PEG1 | BRD4 | VHL ligand | HeLa | 75 | >85 |

Signaling Pathway Context: Targeting BRD4

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in regulating gene transcription. BRD4 is a well-established therapeutic target in oncology due to its role in driving the expression of key oncogenes, such as c-Myc. A PROTAC targeting BRD4 would be expected to impact this signaling pathway.

The following diagram illustrates the simplified signaling pathway involving BRD4 and the point of intervention for a BRD4-targeting PROTAC.

Conclusion

Azido-PEG1-NHS ester represents a valuable tool in the medicinal chemist's toolbox for the construction of PROTACs. Its bifunctional nature enables a modular and efficient synthetic approach, leveraging the reliability of NHS ester chemistry and the versatility of click chemistry. While the optimal linker for any given PROTAC must be determined empirically, the use of well-defined, functionalized linkers like Azido-PEG1-NHS ester provides a rational starting point for the exploration of linker space. The ability to rapidly synthesize and evaluate novel PROTACs is paramount to advancing this exciting therapeutic modality, and reagents like Azido-PEG1-NHS ester are key enablers of this discovery process. Future research will likely continue to expand the diversity of such linkers, providing even greater control over the properties and efficacy of next-generation protein degraders.

Methodological & Application

Application Notes and Protocols for Labeling Primary Amines with Azido-PEG1-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules is a cornerstone of modern chemical biology and drug development. Azido-PEG1-NHS ester is a heterobifunctional crosslinker that enables the introduction of an azide moiety onto molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines under mild conditions to form a stable amide bond.[3][4] The terminal azide group serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[5] This two-step labeling strategy allows for the precise and efficient conjugation of a wide range of reporter molecules, including fluorophores, biotin, and drug molecules.

This document provides a detailed protocol for the labeling of primary amines with Azido-PEG1-NHS ester, along with key considerations for optimizing the reaction and purifying the final conjugate.

Principle of the Method

The labeling process involves the reaction of the NHS ester of the Azido-PEG1-NHS ester with a primary amine on the target molecule. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The incorporated azide group can then be used for downstream applications.

Materials and Reagents

-

Azido-PEG1-NHS ester

-

Molecule to be labeled (e.g., protein, peptide)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Sodium Bicarbonate buffer)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., Tris buffer, glycine)

-

Purification system (e.g., desalting column, dialysis cassette, HPLC)

Experimental Protocols

Preparation of Reagents

-

Molecule Solution: Prepare a solution of the amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5). The optimal concentration of the molecule is typically between 1-10 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

-

Azido-PEG1-NHS Ester Stock Solution: Immediately before use, prepare a stock solution of Azido-PEG1-NHS ester in anhydrous DMF or DMSO. A typical stock solution concentration is 10 mg/mL or 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.

Labeling Reaction

-

Calculate Reagent Amounts: Determine the desired molar excess of Azido-PEG1-NHS ester to the amine-containing molecule. A 10- to 20-fold molar excess is a common starting point for protein labeling. The optimal ratio may need to be determined empirically depending on the number of accessible primary amines on the target molecule and the desired degree of labeling.

-

Reaction Setup: Add the calculated volume of the Azido-PEG1-NHS ester stock solution to the molecule solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to avoid denaturation of proteins.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The incubation time can be adjusted to optimize the labeling efficiency. For unstable proteins, the reaction can be performed at 4°C for a longer duration.

-

Quenching (Optional): To stop the reaction, a quenching reagent such as Tris buffer or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for an additional 10-15 minutes at room temperature.

Purification of the Labeled Molecule

After the labeling reaction, it is essential to remove unreacted Azido-PEG1-NHS ester and the NHS byproduct. The choice of purification method depends on the properties of the labeled molecule.

-

Desalting Columns/Gel Filtration: This is a common and effective method for purifying proteins and other macromolecules.

-

Dialysis: Suitable for larger sample volumes, dialysis can effectively remove small molecule impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-resolution purification of labeled peptides and oligonucleotides.

Characterization and Storage

-

Characterization: The degree of labeling can be determined using techniques such as mass spectrometry.

-

Storage: Store the purified azide-labeled molecule under conditions that are optimal for the unlabeled molecule. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. |

| Molar Excess of NHS Ester | 10 - 20 fold | Starting recommendation; may require optimization. |

| Molecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Organic Solvent Concentration | < 10% (v/v) | To prevent denaturation of proteins. |

| Incubation Time | 30 - 60 min (RT) or 2 hours (4°C) | Can be adjusted to control the extent of labeling. |

| Quenching Reagent Conc. | 50 - 100 mM | e.g., Tris or glycine. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Hydrolysis of NHS ester- Incorrect pH- Insufficient molar excess | - Prepare fresh Azido-PEG1-NHS ester solution.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Increase the molar ratio of the NHS ester to the target molecule. |

| Molecule Precipitation | High concentration of organic solvent | Ensure the final concentration of DMF or DMSO is below 10%. |

| Non-specific Labeling | Reaction with other nucleophilic groups | While NHS esters are highly selective for primary amines, some reaction with other nucleophiles may occur at very high pH. Maintain the recommended pH range. |

Visualizations

Caption: Experimental workflow for labeling primary amines.

Caption: Reaction of a primary amine with Azido-PEG1-NHS ester.

References

Application Notes and Protocols: Utilizing Azido-PEG1-NHS Ester for Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-NHS ester is a versatile bifunctional linker that facilitates the conjugation of biomolecules using a two-step process.[1][2] This reagent contains an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a short polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines, such as those on lysine residues of proteins, to form stable amide bonds.[3][4] This initial step introduces an azide moiety onto the biomolecule, which can then be used in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] This powerful bioconjugation technique allows for the covalent attachment of a wide range of molecules, including fluorophores, biotin, or drug molecules that have a corresponding alkyne group. The PEG spacer enhances the solubility of the linker, making it particularly suitable for applications in aqueous environments, such as antibody-drug conjugations (ADCs).

The CuAAC reaction is renowned for its high yield, selectivity, and compatibility with a wide range of functional groups and reaction conditions, typically proceeding in aqueous solutions at a pH range of 4 to 12. The reaction's efficiency is significantly accelerated by a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. To prevent potential damage to biomolecules from copper ions and to enhance reaction kinetics, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.

These application notes provide a detailed protocol for the labeling of a generic IgG antibody with Azido-PEG1-NHS ester and subsequent conjugation with an alkyne-containing molecule via CuAAC.

Principle of the Method

The overall process involves two key chemical reactions as illustrated in the workflow below.

Caption: Two-step bioconjugation workflow using Azido-PEG1-NHS ester.

First, the NHS ester of the Azido-PEG1-NHS reagent reacts with primary amines on the target biomolecule in a slightly alkaline buffer (pH 7-9) to form a stable amide bond, thereby introducing an azide group. Following this labeling step, the azide-functionalized biomolecule is reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the labeling of a generic IgG antibody and subsequent CuAAC reaction. These values can be used as a starting point for experimental design and optimization.

| Parameter | Typical Value/Range | Notes |

| NHS Ester Labeling | ||

| Molar Excess of Azido-PEG1-NHS Ester | 20-fold | This ratio typically results in 4-6 azide groups per IgG molecule. The ratio can be adjusted to achieve the desired degree of labeling. |

| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can improve labeling efficiency. |

| Reaction pH | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. |

| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | |

| CuAAC Reaction | ||

| Molar Excess of Alkyne-Molecule | 2-5 fold over the azide-labeled protein | A slight excess ensures efficient conjugation. |

| Final CuSO₄ Concentration | 50 µM - 2 mM | A starting concentration of 2 mM is often recommended, but should be optimized for each specific application. |

| CuSO₄:Ligand (THPTA) Ratio | 1:5 | This ratio is critical for reaction efficiency and to protect the biomolecule. |

| Final Sodium Ascorbate Concentration | 5 mM | Used as a reducing agent to generate and maintain the Cu(I) oxidation state. |

| Reaction Time | 1-2 hours at room temperature | The reaction should be protected from light. |

| Conjugation Efficiency | >95% | CuAAC reactions are known for their high yields. |

Experimental Protocols

Materials and Reagents

-

Azido-PEG1-NHS ester

-

Biomolecule (e.g., IgG antibody)

-

Alkyne-containing molecule (e.g., alkyne-fluorophore)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), amine-free

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Desalting columns or dialysis equipment for purification

-

Quenching buffer (e.g., Tris-buffered saline, TBS)

Protocol 1: Azide Labeling of Biomolecules with Azido-PEG1-NHS Ester

This protocol describes the introduction of azide groups onto a protein via reaction with Azido-PEG1-NHS ester.

Caption: Workflow for azide labeling of proteins with Azido-PEG1-NHS ester.

-

Prepare the Biomolecule:

-

Dissolve the protein (e.g., IgG) in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. The optimal pH for the NHS ester reaction is between 7 and 9. A 0.1 M sodium bicarbonate solution (pH 8.3-8.5) is also suitable.

-

If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with an appropriate amine-free buffer via dialysis or a desalting column.

-

-

Prepare the Azido-PEG1-NHS Ester Solution:

-

Immediately before use, prepare a 10 mM stock solution of Azido-PEG1-NHS ester in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored for long periods.

-

-

Labeling Reaction:

-

Calculate the required volume of the Azido-PEG1-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).

-

Add the calculated volume of the Azido-PEG1-NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Purification of the Azide-Labeled Protein:

-

Remove unreacted Azido-PEG1-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

-

Characterization and Storage:

-

Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

-

The degree of labeling (number of azides per protein) can be determined using methods such as mass spectrometry.

-

Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

-

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of the azide-labeled protein with an alkyne-containing molecule.

Caption: Workflow for the copper-catalyzed click chemistry (CuAAC) reaction.

-

Prepare Reagents:

-

Prepare a stock solution of the alkyne-containing molecule (e.g., 10 mM in DMSO).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).

-

In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and THPTA (to a final concentration of 5 mM).

-

Add the CuSO₄/THPTA premix to the protein solution.

-

-

Initiate the Click Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Final Conjugate:

-

Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

-

-

Characterization and Storage:

-

Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to confirm successful conjugation.

-

Store the purified conjugate under appropriate conditions.

-

Conclusion

The use of Azido-PEG1-NHS ester in conjunction with copper-catalyzed click chemistry provides a robust and efficient method for bioconjugation. This two-step approach offers high specificity and yield, making it an invaluable tool for researchers in various fields, including drug development, diagnostics, and fundamental biological research. By following the detailed protocols and considering the quantitative parameters provided, researchers can successfully label and conjugate a wide array of biomolecules for their specific applications.

References

Application Notes: Modifying Cell Surfaces with Azido-PEG1-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of cell surfaces is a cornerstone of modern cell biology and therapeutic development. Azido-PEG1-NHS ester is a heterobifunctional linker designed for a two-step cell surface modification strategy. This approach allows for the covalent attachment of a bioorthogonal azide "handle" to the cell surface, which can then be used for subsequent "click" chemistry reactions.

The molecule consists of three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable, covalent amide bond with primary amines (—NH₂) found on cell surface proteins, such as the side chains of lysine residues and the N-terminus of polypeptides.[1][2][3]

-

Azide (N₃) Group: This functional group is bioorthogonal, meaning it does not react with native biological molecules. It serves as a specific target for "click" chemistry.

-

Polyethylene Glycol (PEG) Spacer: The short PEG1 spacer enhances the water solubility of the reagent and the resulting modified surface, which can help reduce aggregation.[4]

This two-step labeling strategy (Figure 1) provides a powerful platform for attaching a wide variety of molecules—including fluorophores, biotin tags, or therapeutic agents—to living cells with high specificity and efficiency.

Principle of the Method

The process involves two main stages:

-

Surface Azidation: Live cells are incubated with Azido-PEG1-NHS ester. The NHS ester reacts with primary amines on surface proteins, covalently linking the azide-PEG1 moiety to the cell membrane. This step effectively installs a chemical handle onto the cell surface.

-

Bioorthogonal "Click" Reaction: The azide-modified cells are then treated with a molecule containing a complementary reactive group, most commonly a strained alkyne like dibenzocyclooctyne (DBCO). This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of copper-free click chemistry that is rapid, highly specific, and biocompatible, making it ideal for use with living cells.

Applications in Research and Drug Development

-

Cellular Imaging: Covalently attach fluorescent dyes for robust, long-term tracking of cells in vitro and in vivo.

-

Proteomics: Label surface proteins with biotin for subsequent isolation, enrichment, and identification by mass spectrometry.

-

Studying Cell-Cell Interactions: Tag specific cell populations to visualize and quantify their interactions with other cells.

-

Targeted Drug Delivery: Functionalize cells with molecules that can guide them to specific tissues or targets.

-

Receptor Signaling Studies: Attach ligands to the cell surface to trigger and study specific signaling pathways, such as the EGFR pathway.

Quantitative Data Summary

The efficiency of labeling and the maintenance of cell viability are critical for successful experiments. The following tables summarize key quantitative parameters derived from established protocols for NHS ester-based cell surface labeling.

Table 1: Recommended Reaction Conditions for Cell Surface Azidation

| Parameter | Recommended Value | Notes |

| Reagent Concentration | 1-5 mM | Optimal concentration should be titrated for each cell type to balance labeling efficiency and viability. |

| Cell Density | 1 - 25 x 10⁶ cells/mL | Higher cell concentrations are generally more efficient. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing Tris or glycine must be avoided as they will quench the NHS ester. |

| pH | 8.0 - 8.5 | The reaction is pH-dependent; higher pH increases reaction rate but also the rate of NHS ester hydrolysis. |

| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred for live cells to minimize internalization of the reagent. |

| Incubation Time | 30 - 60 minutes | Longer times may not significantly increase labeling and could reduce viability. |

| Molar Excess (Protein) | 10-20 fold (for purified protein) | For purified proteins, a molar excess of the reagent is used to achieve a desired degree of labeling (e.g., 4-6 labels per antibody). |

Table 2: Typical Labeling Efficiency and Viability

| Metric | Typical Result | Method of Quantification |

| Labeling Efficiency | 20-35% (for purified protein) | UV-Vis Spectrophotometry (Degree of Labeling) |

| Surface Specificity | >90% overlap with membrane proteome | Proteomics (LC-MS/MS) |

| Cell Viability | >95% | Trypan Blue Exclusion or other viability assays. |

| Fluorescence Signal | 10-100 fold increase in MFI | Flow Cytometry (Mean Fluorescence Intensity) |

Experimental Protocols

Protocol 1: Covalent Labeling of Live Cell Surfaces with Azido-PEG1-NHS Ester

This protocol describes the first step of modifying a suspension of live mammalian cells with an azide handle.

Materials:

-

Azido-PEG1-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Live cells in suspension (1-25 x 10⁶ cells/mL)

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

-

Quenching Buffer: PBS containing 100 mM glycine or 25 mM Tris

Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 8.0) to completely remove any amine-containing culture media. Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of 1-25 x 10⁶ cells/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG1-NHS ester in anhydrous DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

-

Labeling Reaction: Add the Azido-PEG1-NHS ester stock solution to the cell suspension to achieve a final concentration of 1-2 mM. Mix gently but thoroughly.

-

Incubation: Incubate the reaction for 30 minutes. To minimize internalization and maintain high cell viability, it is recommended to perform this incubation on ice or at 4°C.

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-25 mM Tris or 100 mM glycine. Incubate for 10 minutes on ice. This will quench any unreacted NHS ester.

-

Washing: Wash the cells three times with an appropriate buffer (e.g., standard PBS or cell culture medium) to remove excess reagent and byproducts.

-

The azide-labeled cells are now ready for the subsequent click chemistry reaction (Protocol 2) or for use in other experiments.

Protocol 2: Copper-Free Click Chemistry (SPAAC) for Fluorescence Imaging

This protocol describes the second step: labeling the azide-modified cells with a DBCO-functionalized fluorophore for analysis by flow cytometry or microscopy.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-Cy5)

-

Cell culture medium or PBS with 1% BSA

Procedure:

-

Cell Preparation: Resuspend the azide-labeled cells from Protocol 1 in culture medium or PBS with 1% BSA at a suitable concentration for your downstream analysis (e.g., 1 x 10⁶ cells/mL for flow cytometry).

-

Click Reaction: Add the DBCO-conjugated fluorophore to the cell suspension. A final concentration of 10-50 µM is typically effective, but this should be optimized.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

-

Washing: Wash the cells twice with PBS containing 1% BSA to remove any unreacted fluorophore.

-

Analysis: Resuspend the cells in an appropriate buffer for analysis. The cells can now be analyzed by flow cytometry to quantify the fluorescence intensity or imaged using fluorescence microscopy to visualize the surface labeling.

Visualization of Workflows and Pathways

Application Example: Investigating EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a cell surface receptor that, upon binding its ligand (e.g., EGF), dimerizes and initiates intracellular signaling cascades that regulate cell proliferation, survival, and migration. The Azido-PEG1-NHS ester system can be adapted to study this pathway. For instance, an alkyne-modified EGF ligand could be "clicked" onto azide-functionalized cells. This would tether the ligand to the surface, allowing for precise control over the initiation of EGFR signaling for downstream analysis of pathway activation (e.g., by measuring protein phosphorylation).

References

Application Notes and Protocols for the Synthesis of PROTACs Using an Azido-PEG1-NHS Ester Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two key binding moieties connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for the removal of disease-causing proteins, including those traditionally considered "undruggable."

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and optimize the geometry of the ternary complex. The Azido-PEG1-NHS ester is a versatile linker that incorporates a short PEG spacer, an azide group for "click" chemistry applications, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.

This document provides a detailed protocol for the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-established therapeutic target in oncology. We will outline the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor, (+)-JQ1, as the POI ligand, and a pomalidomide derivative as the E3 ligase (cereblon) ligand, connected by an Azido-PEG1-NHS ester linker.

Signaling Pathway and Mechanism of Action

BRD4 plays a crucial role in the regulation of gene transcription, particularly of oncogenes such as c-Myc. By binding to acetylated histones at enhancers and promoters, BRD4 recruits the transcriptional machinery necessary for gene expression. The degradation of BRD4 via a PROTAC disrupts this process, leading to the downregulation of oncogenic gene expression, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of BRD4 degradation by a PROTAC leading to reduced oncogene expression.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC. First, the Azido-PEG1-NHS ester linker is conjugated to an amine-functionalized pomalidomide derivative. Second, the resulting intermediate is coupled with an alkyne-functionalized (+)-JQ1 derivative via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Experimental Workflow:

Caption: General experimental workflow for the synthesis of a BRD4-targeting PROTAC.

Step 1: Synthesis of Azido-PEG1-Pomalidomide Intermediate

-

Materials:

-

Procedure:

-

Dissolve the amine-functionalized pomalidomide in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add DIPEA to the solution and stir for 10 minutes at room temperature.

-

In a separate vial, dissolve the Azido-PEG1-NHS ester in anhydrous DMF.

-

Add the Azido-PEG1-NHS ester solution dropwise to the pomalidomide solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Azido-PEG1-Pomalidomide intermediate.

-

Step 2: Synthesis of the Final BRD4 PROTAC

-

Materials:

-

Azido-PEG1-Pomalidomide intermediate (1.0 eq)

-

Alkyne-functionalized (+)-JQ1 (1.0 eq)

-

Copper(II) sulfate pentahydrate (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol/Water (1:1)

-

Nitrogen atmosphere

-

Round-bottom flask and magnetic stirrer

-

-

Procedure:

-